Tamoxifen hydrochloride
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Overview
Description
Tamoxifen hydrochloride is a selective estrogen receptor modulator widely used in the treatment and prevention of estrogen receptor-positive breast cancer. It is a non-steroidal antiestrogen that competes with estrogen for binding sites in breast tissue, thereby inhibiting the growth of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tamoxifen hydrochloride typically involves the reaction of diphenylacetonitrile with 4-(2-chloroethyl)phenol in the presence of a base, followed by reduction and subsequent reaction with dimethylamine . The key steps include:
Carbolithiation: Direct carbolithiation of diphenylacetylenes using organolithium reagents.
Cross-Coupling: Coupling the alkenyllithium intermediate with a palladium nanoparticle-based catalyst to achieve high yield and selectivity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk Synthesis: Utilizing large reactors for the initial carbolithiation and cross-coupling reactions.
Purification: Employing techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Tamoxifen hydrochloride undergoes various chemical reactions, including:
Oxidation: Catalyzed by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites.
Reduction: Involves the reduction of the nitrile group to an amine.
Substitution: Reactions involving the substitution of the chlorine atom in the phenyl ring.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes for hydroxylation.
Reducing Agents: Lithium aluminum hydride for nitrile reduction.
Catalysts: Palladium-based catalysts for cross-coupling reactions.
Major Products: The major products formed from these reactions include hydroxylated metabolites, which are active forms of this compound, and various substituted derivatives .
Scientific Research Applications
Tamoxifen hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
Tamoxifen hydrochloride exerts its effects by competitively inhibiting estrogen binding to its receptor, leading to a decrease in tumor growth factor alpha and insulin-like growth factor 1 . The compound forms a nuclear complex that inhibits DNA synthesis and cell proliferation. Key molecular targets include estrogen receptors and various signaling pathways such as MAPK and AKT .
Comparison with Similar Compounds
Raloxifene: Another selective estrogen receptor modulator used for breast cancer prevention and osteoporosis treatment.
Clomiphene: Used in the treatment of infertility and shares a similar mechanism of action.
Toremifene: Similar to tamoxifen hydrochloride but with a different side effect profile.
Uniqueness: this compound is unique due to its long history of use, extensive research, and proven efficacy in breast cancer treatment. It has a well-established safety profile and is effective in both premenopausal and postmenopausal women .
Properties
CAS No. |
66584-35-8 |
---|---|
Molecular Formula |
C26H30ClNO |
Molecular Weight |
408.0 g/mol |
IUPAC Name |
2-[4-[(Z)-1,2-diphenylbut-1-enyl]phenoxy]-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C26H29NO.ClH/c1-4-25(21-11-7-5-8-12-21)26(22-13-9-6-10-14-22)23-15-17-24(18-16-23)28-20-19-27(2)3;/h5-18H,4,19-20H2,1-3H3;1H/b26-25-; |
InChI Key |
FTDBIGNROSSDTJ-OQKDUQJOSA-N |
Isomeric SMILES |
CC/C(=C(\C1=CC=CC=C1)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=CC=C3.Cl |
Canonical SMILES |
CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
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